molecular formula C11H13IN2O2 B14787290 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

Cat. No.: B14787290
M. Wt: 332.14 g/mol
InChI Key: JEPBSTKNTCFNCE-UHFFFAOYSA-N
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Description

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an azepine ring. The presence of iodine and methyl groups adds to its distinct chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s properties are being investigated for potential use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    (8R,9S)-8,9-Dihydroxy-7,7-dimethyl-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid: Another compound with a fused ring system, but with different substituents and properties.

Uniqueness

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione stands out due to its specific combination of iodine and methyl groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

7-iodo-1,5-dimethyl-8,9-dihydro-7H-pyrido[3,2-b]azepine-2,6-dione

InChI

InChI=1S/C11H13IN2O2/c1-13-8-4-3-7(12)11(16)14(2)9(8)5-6-10(13)15/h5-7H,3-4H2,1-2H3

InChI Key

JEPBSTKNTCFNCE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)N(C(=O)C(CC2)I)C

Origin of Product

United States

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